molecular formula C20H18N6O3 B2501353 (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide CAS No. 1776051-79-6

(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide

Cat. No.: B2501353
CAS No.: 1776051-79-6
M. Wt: 390.403
InChI Key: CMTMNHYBPWWNHW-BQYQJAHWSA-N
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Description

(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole and triazolopyridine rings, followed by their coupling with the methoxyphenyl and prop-2-enamide moieties under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular mechanisms and pathways .

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. Its combination of oxadiazole and triazolopyridine rings, along with the methoxyphenyl and prop-2-enamide moieties, provides a unique platform for exploring new chemical and biological applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-22-20(29-25-13)15-9-10-26-17(11-15)23-24-18(26)12-21-19(27)8-7-14-5-3-4-6-16(14)28-2/h3-11H,12H2,1-2H3,(H,21,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMNHYBPWWNHW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C=C/C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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